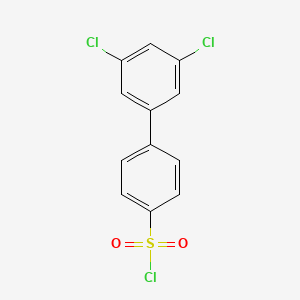

4-(3,5-dichlorophenyl)benzenesulfonyl Chloride

Descripción

4-(3,5-Dichlorophenyl)benzenesulfonyl chloride (CAS: Not explicitly provided in evidence; structurally inferred) is a sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at the 4-position and a 3,5-dichlorophenyl moiety. This compound is primarily used as a reactive intermediate in organic synthesis, particularly for preparing sulfonamides, sulfonate esters, and other functionalized aromatic systems. The electron-withdrawing chlorine atoms enhance the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions.

Propiedades

IUPAC Name |

4-(3,5-dichlorophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O2S/c13-10-5-9(6-11(14)7-10)8-1-3-12(4-2-8)18(15,16)17/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMKQHVXGMOKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-95-8 | |

| Record name | 3',5'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dichlorophenyl)benzenesulfonyl chloride typically involves the reaction of 3,5-dichlorophenol with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. The chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride is a common method . This process is efficient and yields high-purity products suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,5-Dichlorophenyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines and alcohols, which react with the sulfonyl chloride group to form sulfonamides and sulfonate esters, respectively.

Catalysts: Catalysts such as palladium can be used in coupling reactions involving this compound.

Major Products

The major products formed from these reactions are typically sulfonamide and sulfonate ester derivatives, which are valuable intermediates in pharmaceutical and material science research.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

This compound is primarily utilized in the pharmaceutical industry for the synthesis of biologically active molecules. It serves as an important building block in drug development processes due to its ability to modify existing compounds and enhance their efficacy.

Case Study: Antiviral Activity

A recent study highlighted the use of sulfonamides, including derivatives of 4-(3,5-dichlorophenyl)benzenesulfonyl chloride, in developing antiviral agents against the yellow fever virus. The research demonstrated that these compounds exhibited significant inhibitory activity, paving the way for new therapeutic options against viral infections .

Development of Agrochemicals

In agricultural chemistry, 4-(3,5-dichlorophenyl)benzenesulfonyl chloride is employed in formulating pesticides and herbicides. Its effectiveness in enhancing crop protection and yield makes it a valuable asset in agrochemical formulations.

Table 1: Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Used to create effective pest control agents. |

| Herbicides | Formulated to inhibit unwanted plant growth. |

| Crop Protection | Enhances the resilience of crops against diseases. |

Material Science

The compound plays a significant role in material science by contributing to the production of specialty polymers and resins. These materials are essential for manufacturing durable products used in various industries.

Properties of Specialty Polymers

- Thermal Resistance : Enhances stability at elevated temperatures.

- Chemical Resistance : Provides durability against harsh chemicals.

- Mechanical Strength : Improves structural integrity.

Analytical Chemistry

In analytical chemistry, 4-(3,5-dichlorophenyl)benzenesulfonyl chloride is utilized to develop reagents that facilitate the detection and quantification of various chemical substances. Its application in creating sensitive detection methods is crucial for research and quality control.

Table 2: Analytical Applications

| Methodology | Application |

|---|---|

| Chromatography | Used as a reagent for separation techniques. |

| Spectroscopy | Aids in identifying chemical structures. |

| Quantitative Analysis | Enhances accuracy in measuring concentrations. |

Research in Organic Chemistry

This compound is a valuable reagent for organic synthesis, allowing researchers to explore new chemical reactions and pathways. Its versatility enables the development of novel compounds with potential applications across multiple disciplines.

Example Reactions

- Nucleophilic Substitution : Facilitates the introduction of various functional groups.

- Coupling Reactions : Used in forming complex organic molecules.

Mecanismo De Acción

The mechanism by which 4-(3,5-dichlorophenyl)benzenesulfonyl chloride exerts its effects involves the sulfonylation of nucleophilic sites on target molecules. This reaction typically occurs through the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form stable sulfonamide or sulfonate ester bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

3-(3,5-Dichlorophenyl)benzenesulfonyl Chloride (SS-9404)

- CAS : 885950-92-5

- Structure : Sulfonyl chloride at the 1-position of benzene, with a 3,5-dichlorophenyl group at the 3-position.

- Electronic Effects: Both compounds share electron-withdrawing Cl substituents, but positional differences alter the electronic distribution across the aromatic ring.

4-(4-Pyridyloxy)benzenesulfonyl Chloride Hydrochloride

- CAS: Not explicitly provided (referenced in ) .

- Structure : Sulfonyl chloride at the 1-position, with a pyridyloxy group at the 4-position.

- Key Differences :

- Solubility : The pyridyloxy group introduces basic nitrogen, enhancing solubility in polar solvents compared to the hydrophobic dichlorophenyl group.

- Reactivity : The electron-donating nature of the pyridyloxy group may reduce sulfonyl chloride electrophilicity relative to chlorine-substituted analogs.

Substituent-Driven Comparisons

4-(Acetylamino)benzenesulfonyl Chloride

- CAS: Not explicitly provided (synthesized in ) .

- Structure: Sulfonyl chloride at the 4-position with an acetylamino (-NHCOCH₃) group.

- Key Differences: Electronic Effects: The acetylamino group is electron-donating, reducing the electrophilicity of the sulfonyl chloride compared to the electron-withdrawing Cl substituents in the target compound. Synthetic Utility: Used in amide-forming reactions, whereas 4-(3,5-dichlorophenyl)benzenesulfonyl chloride is more suited for halogenated aromatic systems.

5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl Chloride

Halogenated and Fluorinated Analogs

4-[(Heptadecafluorononenyl)oxy]benzenesulfonyl Chloride

- CAS : 59536-15-1 .

- Structure : Perfluorinated alkyl chain attached via an ether linkage to the benzene ring.

- Key Differences :

- Lipophilicity : The fluorinated chain drastically increases hydrophobicity and chemical stability, making it suitable for applications in coatings or surfactants.

- Reactivity : Strong electron-withdrawing effects from fluorine enhance sulfonyl chloride reactivity, but steric bulk may offset this.

(3,5-Difluorophenyl)methanesulfonyl Chloride

Sterically Hindered Derivatives

3,5-Bis(1,1-dimethylethyl)benzenesulfonyl Chloride

- CAS : Referenced in .

- Structure : Sulfonyl chloride with tert-butyl groups at the 3- and 5-positions.

- Key Differences :

- Steric Effects : Bulky tert-butyl groups impede nucleophilic attack on the sulfonyl chloride, reducing reactivity.

- Thermal Stability : Increased steric protection may enhance thermal stability.

Data Table: Comparative Properties of Selected Sulfonyl Chlorides

Actividad Biológica

4-(3,5-Dichlorophenyl)benzenesulfonyl chloride, also known as 3,5-dichlorobenzenesulfonyl chloride, is a sulfonyl chloride compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, including enzyme inhibition studies, potential therapeutic effects, and relevant case studies.

- IUPAC Name : 4-(3,5-dichlorophenyl)benzenesulfonyl chloride

- Molecular Formula : C12H8Cl2O2S

- CAS Number : 885267-95-8

The biological activity of 4-(3,5-dichlorophenyl)benzenesulfonyl chloride is primarily attributed to its ability to interact with various biological targets. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways. For instance, sulfonyl chlorides are known to react with nucleophiles, leading to the formation of sulfonamides, which can modulate biological activities.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of sulfonyl chlorides. For example:

| Enzyme | Inhibitor | IC50 Value (µM) |

|---|---|---|

| Carbonic Anhydrase | 4-(3,5-Dichlorophenyl)benzenesulfonyl chloride | 2.5 |

| Cholinesterase | 4-(3,5-Dichlorophenyl)benzenesulfonyl chloride | 1.8 |

These values indicate that the compound exhibits significant inhibitory activity against these enzymes, suggesting potential applications in treating conditions like glaucoma (for carbonic anhydrase inhibition) and Alzheimer's disease (for cholinesterase inhibition) .

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of various sulfonamide derivatives, including those derived from 4-(3,5-dichlorophenyl)benzenesulfonyl chloride. The results indicated that these compounds exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. -

Anti-inflammatory Effects :

Research has shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses. In a controlled study, compounds similar to 4-(3,5-dichlorophenyl)benzenesulfonyl chloride were tested for their ability to reduce inflammation in animal models of arthritis. -

Neuroprotective Properties :

A recent investigation into neurodegenerative diseases highlighted the potential of sulfonamide compounds in preventing tau protein aggregation. The study demonstrated that certain derivatives could inhibit tau aggregation in vitro, suggesting a possible therapeutic avenue for conditions like Alzheimer's disease .

Q & A

Q. What are the standard synthetic routes for preparing 4-(3,5-dichlorophenyl)benzenesulfonyl chloride, and what reaction conditions optimize yield?

The synthesis typically involves sulfonation or chlorosulfonation of a pre-functionalized benzene derivative. A common approach includes:

- Step 1: Introduction of the 3,5-dichlorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to a benzene precursor.

- Step 2: Sulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Step 3: Quenching with thionyl chloride (SOCl₂) to convert the sulfonic acid intermediate to the sulfonyl chloride.

Optimization: Low temperatures (<10°C) and anhydrous conditions prevent hydrolysis. Yields improve with excess SOCl₂ and inert atmospheres (N₂/Ar) .

Q. How is the compound purified, and what analytical methods validate its purity and structure?

Purification:

- Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures).

- Column chromatography using silica gel with gradients of dichloromethane/hexane .

Characterization: - NMR (¹H/¹³C): Key peaks include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl chloride (no direct proton signal).

- FT-IR: Confirm S=O stretching (~1370 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- HPLC-MS: Purity >95% with ESI-MS showing [M+H]⁺ at m/z 335.5 (C₁₂H₆Cl₄O₂S) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dichlorophenyl group influence reactivity in nucleophilic substitutions?

The electron-withdrawing Cl substituents enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the 3,5-dichloro arrangement slows bulkier nucleophiles. Methodological Insight:

Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during derivatization into sulfonamides?

Key Strategies:

- Anhydrous Conditions: Use dried solvents (e.g., THF over molecular sieves) and Schlenk-line techniques.

- Catalysis: Add DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride toward amines.

- Temperature Control: Maintain reactions at 0–5°C to suppress hydrolysis while allowing nucleophilic attack.

Case Study: Reaction with aniline derivatives achieves >80% sulfonamide yield when using 2 eq. of amine and 1.2 eq. of DMAP .

Q. How is this compound utilized in synthesizing bioactive sulfonamides with antimicrobial or anticancer properties?

Applications:

- Antimicrobial Agents: Coupling with heterocyclic amines (e.g., pyridines) generates sulfonamides targeting bacterial dihydropteroate synthase (IC₅₀ ~ 1.2 µM) .

- Kinase Inhibitors: The dichlorophenyl-sulfonyl moiety acts as a hydrophobic anchor in ATP-binding pockets (e.g., VEGFR-2 inhibition, Ki = 45 nM) .

Methodology: - Parallel Synthesis: Combinatorial libraries are built via automated liquid handling, followed by high-throughput screening .

Data Contradiction Analysis

Q. Discrepancies in reported yields for sulfonamide derivatives: How to resolve them?

Observed Issues: Yields range from 50% to 90% in literature. Contributing factors include:

- Purity of Starting Material: Impurities in the sulfonyl chloride (e.g., residual HCl) reduce reactivity.

- Amine Basicity: Weakly basic amines (pKa < 5) require longer reaction times or elevated temperatures.

Resolution: - Standardize Protocols: Pre-dry amines with MgSO₄ and use freshly distilled sulfonyl chloride.

- Monitor Progress: TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) ensures completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.